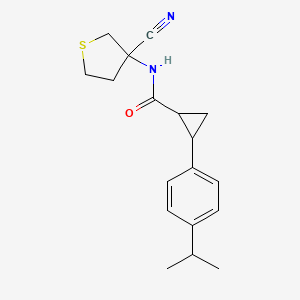
N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, also known as CT-1, is a novel compound that has been extensively studied for its potential therapeutic applications. CT-1 belongs to the class of cyclopropane carboxamides, which have shown promising results in various preclinical studies.
科学的研究の応用
Heterocyclic Derivative Syntheses
Heterocyclic compounds are essential in pharmaceuticals, agrochemicals, and dyes. Research conducted by Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method demonstrates the utility of complex cyclopropane derivatives in forming diverse heterocyclic structures under catalytic conditions, emphasizing the synthetic versatility of cyclopropane-based compounds similar to N-(3-Cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide in organic synthesis A. Bacchi et al., The Journal of Organic Chemistry, 2005.
Crystal Structure Characterization
The synthesis and structural characterization of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been reported by Özer et al. (2009). These compounds were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, with specific focus on crystal structure through X-ray diffraction studies. Such detailed structural elucidation provides insights into the molecular conformation, stability, and potential reactivity of cyclopropane derivatives, highlighting the significance of structural characterization in understanding the properties of compounds like this compound Cemal Koray Özer et al., Molecules, 2009.
Synthetic Applications in Organic Chemistry
Further research into the synthetic applications of cyclopropane derivatives showcases their potential in constructing complex molecules. For instance, the study by Guin et al. (2020) demonstrated the Lewis acid-catalyzed ring-opening 1,3-aminothiolation of donor-acceptor cyclopropanes, yielding γ-aminated α-thiolated malonic diesters. This methodology underscores the reactivity of cyclopropane derivatives in facilitating the construction of biologically relevant molecules through ring-opening transformations, potentially applicable to derivatives like this compound Avishek Guin et al., Organic Letters, 2020.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-12(2)13-3-5-14(6-4-13)15-9-16(15)17(21)20-18(10-19)7-8-22-11-18/h3-6,12,15-16H,7-9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORRDNSKICRLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CCSC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Chlorophenyl)methyl]-N-(oxetan-3-yl)prop-2-enamide](/img/structure/B2403220.png)
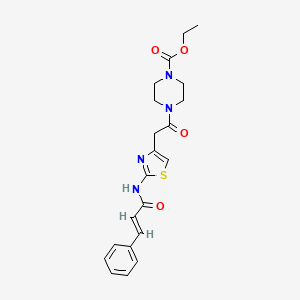
![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)
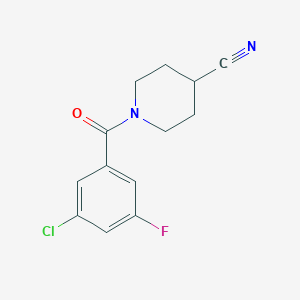
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)
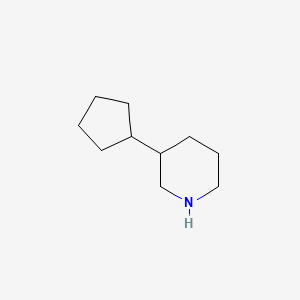
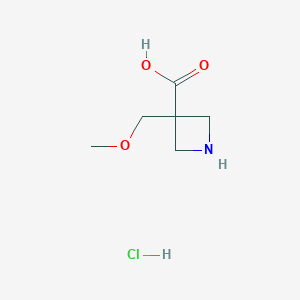
![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)
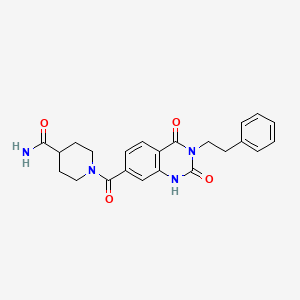
![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)

